molecular formula C20H12F6N4O2 B14928943 4-(furan-2-yl)-2-[3-(3-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

4-(furan-2-yl)-2-[3-(3-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B14928943
M. Wt: 454.3 g/mol
InChI Key: YNPPMGXTEJWGTQ-UHFFFAOYSA-N
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Description

3-[1-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]PHENYL METHYL ETHER: is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrimidine ring, and a pyrazole ring, all substituted with trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]PHENYL METHYL ETHER typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the furan, pyrimidine, and pyrazole rings, followed by their functionalization with trifluoromethyl groups. The final step involves the etherification of the phenyl group with the methyl ether moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance the production process. Additionally, purification methods like crystallization and chromatography are utilized to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[1-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-[1-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 3-[1-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl groups enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • **4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]PHENYL METHYL ETHER
  • **2-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]PHENYL METHYL ETHER

Uniqueness

The uniqueness of 3-[1-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]PHENYL METHYL ETHER lies in its combination of multiple heterocyclic rings and trifluoromethyl groups, which confer distinct chemical and biological properties. This structural complexity makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C20H12F6N4O2

Molecular Weight

454.3 g/mol

IUPAC Name

4-(furan-2-yl)-2-[3-(3-methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C20H12F6N4O2/c1-31-12-5-2-4-11(8-12)13-10-17(20(24,25)26)30(29-13)18-27-14(15-6-3-7-32-15)9-16(28-18)19(21,22)23/h2-10H,1H3

InChI Key

YNPPMGXTEJWGTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=C2)C(F)(F)F)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4

Origin of Product

United States

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